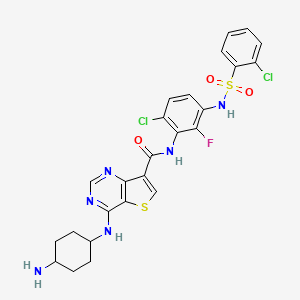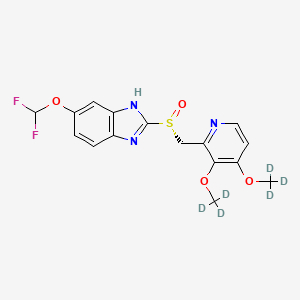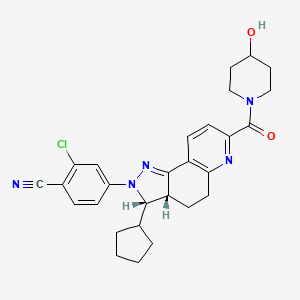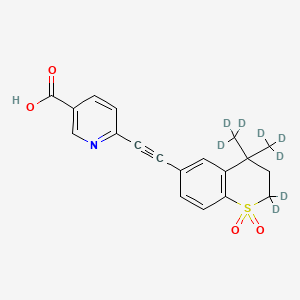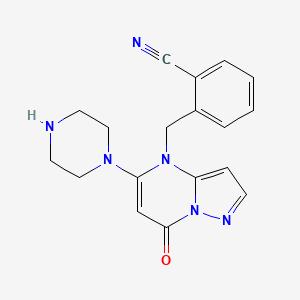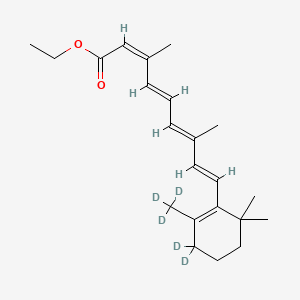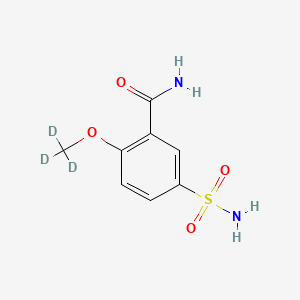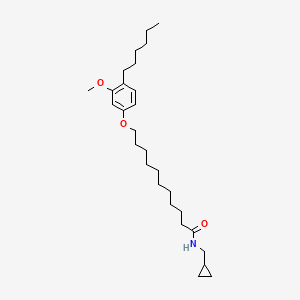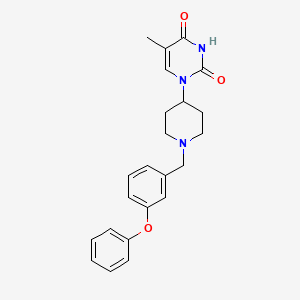
Trimetazidine-d8 Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimetazidine-d8 Dihydrochloride is a deuterium-labeled derivative of Trimetazidine Dihydrochloride. Trimetazidine is a piperazine derivative primarily used for the symptomatic treatment of stable angina pectoris. It functions by improving myocardial glucose utilization through inhibition of fatty acid metabolism, thereby enhancing cardiac efficiency and reducing ischemic symptoms .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Trimetazidine-d8 Dihydrochloride involves the incorporation of deuterium atoms into the Trimetazidine molecule. This is typically achieved through a series of deuterium exchange reactions under controlled conditions. The process begins with the preparation of the deuterated precursor, followed by its reaction with piperazine and subsequent purification steps to obtain the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale deuterium exchange reactions, often utilizing deuterated solvents and catalysts to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards .
化学反应分析
Types of Reactions: Trimetazidine-d8 Dihydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as 2,4-dinitrofluorobenzene to form substitution products.
Oxidation and Reduction: Though less common, it can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves reagents like 2,4-dinitrofluorobenzene in a suitable solvent, with controlled pH and temperature.
Oxidation and Reduction: Requires oxidizing or reducing agents, often under acidic or basic conditions.
Major Products: The major products of these reactions include substituted derivatives and various oxidation or reduction products, depending on the specific reaction conditions .
科学研究应用
Trimetazidine-d8 Dihydrochloride is extensively used in scientific research due to its unique properties:
作用机制
Trimetazidine-d8 Dihydrochloride exerts its effects by inhibiting long-chain 3-ketoacyl coenzyme A thiolase, an enzyme involved in fatty acid oxidation. This inhibition shifts the energy substrate preference from fatty acids to glucose, thereby reducing oxygen consumption and improving cardiac efficiency under ischemic conditions . Additionally, it modulates endothelial nitric oxide synthase activity, enhancing vasodilation and reducing oxidative stress .
相似化合物的比较
Ranolazine: Another antianginal agent that inhibits fatty acid oxidation but through different molecular targets.
Perhexiline: Similar in its metabolic modulation but with distinct pharmacokinetic properties.
Uniqueness: Trimetazidine-d8 Dihydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic and pharmacokinetic studies. Its specific inhibition of long-chain 3-ketoacyl coenzyme A thiolase distinguishes it from other metabolic modulators .
属性
分子式 |
C14H24Cl2N2O3 |
|---|---|
分子量 |
347.3 g/mol |
IUPAC 名称 |
2,2,3,3,5,5,6,6-octadeuterio-1-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C14H22N2O3.2ClH/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16;;/h4-5,15H,6-10H2,1-3H3;2*1H/i6D2,7D2,8D2,9D2;; |
InChI 键 |
VYFLPFGUVGMBEP-IKGFOUCPSA-N |
手性 SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC2=C(C(=C(C=C2)OC)OC)OC)([2H])[2H])[2H].Cl.Cl |
规范 SMILES |
COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


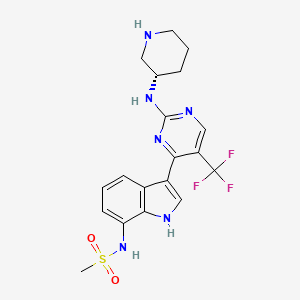
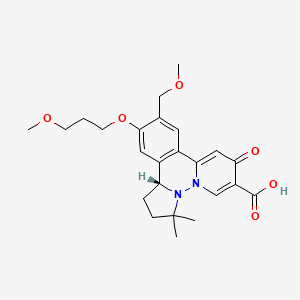
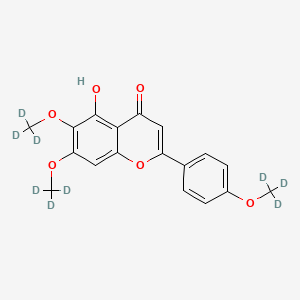
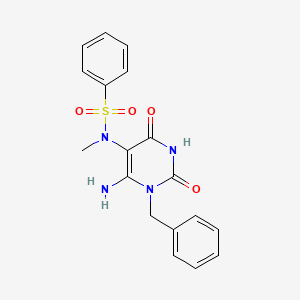
![(2R,3R)-3-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12411780.png)
